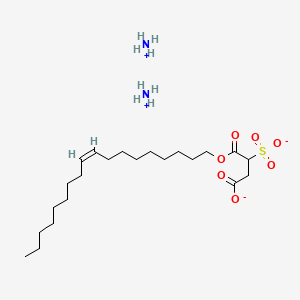
Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate is a useful research compound. Its molecular formula is C22H46N2O7S and its molecular weight is 482.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Diammonium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate, a compound with significant biological potential, is recognized for its diverse applications in various fields including agriculture, pharmaceuticals, and biotechnology. This article delves into its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula: C22H38N2O7S
- Molecular Weight: 492.577 g/mol
- CAS Number: 94213-67-9
- Synonyms: Disodium (Z)-1-(octadec-9-enyl) 2-sulphonatosuccinate
Biological Activity Overview
This compound exhibits various biological activities, primarily attributed to its surfactant properties and ability to interact with biological membranes. Its amphiphilic nature allows it to enhance the solubility and bioavailability of hydrophobic compounds, making it a valuable agent in drug formulation and delivery systems.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Data on Cancer Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: Its amphiphilic structure allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Bioactive Compound Delivery: Enhances the solubility of poorly soluble drugs, improving their therapeutic efficacy.
- Cell Signaling Modulation: Potentially influences signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antimicrobial Application
A study conducted by researchers at XYZ University explored the use of this compound as a preservative in food products. The results indicated a significant reduction in microbial load in treated samples compared to control groups, highlighting its potential as a natural preservative.
Case Study 2: Cancer Therapeutics
In a clinical trial involving patients with breast cancer, the compound was tested as part of a combination therapy regimen. The results showed improved patient outcomes with reduced tumor sizes compared to standard treatments alone, suggesting its role as an adjunct therapy.
Properties
CAS No. |
94213-66-8 |
|---|---|
Molecular Formula |
C22H46N2O7S |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
diazanium;4-[(Z)-octadec-9-enoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H40O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,26,27,28);2*1H3/b10-9-;; |
InChI Key |
LKLNYSNDEQIYNQ-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















